3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid
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Overview
Description
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent at the 5-position and an aminoethyl group at the 3-position of the indole ring, along with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of indole to introduce the chloro group at the 5-position. This is followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the indole ring to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a neurotransmitter analog due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The aminoethyl group allows it to bind to neurotransmitter receptors, potentially mimicking the action of serotonin. The chloro substituent may enhance its binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Similar structure but lacks the chloro and carboxylic acid groups.
Serotonin: Similar structure but has a hydroxyl group instead of a chloro group.
Melatonin: Similar structure but has a methoxy group and an acetyl group.
Uniqueness
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid is unique due to the presence of the chloro and carboxylic acid groups, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. These functional groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLGERAJDQHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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